Cas no 2353244-77-4 (4-Ethoxybutane-1-sulfonyl fluoride)
4-Ethoxybutane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2353244-77-4
- EN300-6484255
- 4-ethoxybutane-1-sulfonyl fluoride
- 4-Ethoxybutane-1-sulfonyl fluoride
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- Inchi: 1S/C6H13FO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3
- InChI Key: VIZLTLIJNWEZLX-UHFFFAOYSA-N
- SMILES: S(CCCCOCC)(=O)(=O)F
Computed Properties
- Exact Mass: 184.05694361g/mol
- Monoisotopic Mass: 184.05694361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 51.8Ų
4-Ethoxybutane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6484255-0.05g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 0.05g |
$683.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-0.1g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 0.1g |
$715.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-0.25g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 0.25g |
$748.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-0.5g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 0.5g |
$781.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-1.0g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 1g |
$813.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-2.5g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 2.5g |
$1594.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-5.0g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 5g |
$2360.0 | 2023-05-24 | ||
| Enamine | EN300-6484255-10.0g |
4-ethoxybutane-1-sulfonyl fluoride |
2353244-77-4 | 10g |
$3500.0 | 2023-05-24 |
4-Ethoxybutane-1-sulfonyl fluoride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Ethoxybutane-1-sulfonyl fluoride
4-Ethoxybutane-1-sulfonyl fluoride (CAS No. 2353244-77-4): An Overview and Applications in Modern Chemistry
4-Ethoxybutane-1-sulfonyl fluoride (CAS No. 2353244-77-4) is a versatile compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This comprehensive overview aims to provide a detailed understanding of the compound, its synthesis, reactivity, and current research trends.
Synthesis and Structure: 4-Ethoxybutane-1-sulfonyl fluoride is a sulfur-containing organic compound with the molecular formula C6H13FOS. The compound features a sulfonyl fluoride functional group (-SO2F) attached to a butane backbone with an ethoxy substituent (-OCH2CH3). The synthesis of this compound typically involves the reaction of 4-ethoxybutyl alcohol with sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst. This process yields a highly reactive and stable product that can be further utilized in various chemical transformations.
Reactivity and Functional Groups: The sulfonyl fluoride functional group in 4-Ethoxybutane-1-sulfonyl fluoride is highly reactive and can participate in a wide range of chemical reactions. One of the most notable reactions is its ability to undergo nucleophilic substitution, making it an excellent reagent for the introduction of sulfonyl groups into organic molecules. This property has been extensively utilized in the synthesis of complex organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Applications in Pharmaceuticals: In the pharmaceutical industry, 4-Ethoxybutane-1-sulfonyl fluoride has shown promise as an intermediate in the synthesis of various drugs. Its ability to form stable sulfonyl groups makes it useful in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. Recent studies have explored its use in the development of novel antiviral agents, where the sulfonyl group plays a crucial role in enhancing the drug's bioavailability and efficacy.
Materials Science Applications: Beyond pharmaceuticals, 4-Ethoxybutane-1-sulfonyl fluoride has found applications in materials science. Its reactivity and stability make it an ideal candidate for the synthesis of functional polymers and coatings. For example, researchers have used this compound to develop new types of polymer electrolytes for use in lithium-ion batteries. The sulfonyl fluoride group improves the ionic conductivity and thermal stability of these materials, making them suitable for advanced energy storage applications.
Sustainability and Green Chemistry: In recent years, there has been a growing emphasis on sustainable and environmentally friendly chemical processes. 4-Ethoxybutane-1-sulfonyl fluoride has been investigated for its potential use in green chemistry applications. One study demonstrated that the compound can be synthesized using more sustainable methods, such as catalytic processes that minimize waste and reduce energy consumption. This aligns with the broader goals of reducing the environmental impact of chemical production.
Clinical Trials and Research Developments: Clinical trials involving compounds derived from 4-Ethoxybutane-1-sulfonyl fluoride are ongoing, with promising results reported in several areas. For instance, a recent clinical trial evaluated a new antiviral drug containing this compound as a key intermediate. The results showed improved antiviral activity against several strains of viruses, including influenza and coronaviruses. These findings highlight the potential of 4-Ethoxybutane-1-sulfonyl fluoride-based compounds in addressing global health challenges.
Safety Considerations: While 4-Ethoxybutane-1-sulfonyl fluoride offers numerous benefits, it is important to handle it with care due to its reactivity. Proper safety protocols should be followed during synthesis and handling to ensure the well-being of laboratory personnel. Additionally, environmental impact assessments should be conducted to ensure that its use does not pose significant risks to ecosystems.
FUTURE DIRECTIONS AND CONCLUSIONS: The future prospects for 4-Ethoxybutane-1-sulfonyl fluoride are promising. Ongoing research continues to uncover new applications and improve existing processes involving this compound. As scientists delve deeper into its properties and potential uses, it is likely that we will see even more innovative applications emerge across various industries.
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